Benzenethiol, 3-methyl-, potassium salt
Description
Benzenethiol, 3-methyl-, potassium salt (CAS: Not explicitly provided in evidence; parent compound CAS: 108-40-7) is the potassium derivative of 3-methylbenzenethiol (m-toluenethiol), a sulfur-containing aromatic compound. The parent compound, 3-methylbenzenethiol, has the molecular formula C₇H₈S and a molecular weight of 124.203 g/mol. Its structure features a thiol (-SH) group attached to a methyl-substituted benzene ring. When deprotonated, the thiol forms a thiolate anion (C₇H₇S⁻), which binds to potassium (K⁺) to form the salt.
Key properties of the parent compound include a boiling point of 468.2 K (195.05°C) and a dissociation constant (pKa) of ~6.6 (analogous to benzenethiol). The potassium salt is expected to exhibit higher solubility in polar solvents compared to the free thiol due to ionic character. It is likely sensitive to oxidation and incompatible with strong acids or oxidizing agents, similar to benzenethiol.
Properties
CAS No. |
63468-44-0 |
|---|---|
Molecular Formula |
C7H7KS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
potassium;3-methylbenzenethiolate |
InChI |
InChI=1S/C7H8S.K/c1-6-3-2-4-7(8)5-6;/h2-5,8H,1H3;/q;+1/p-1 |
InChI Key |
TURKZNYXAUUTTQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)[S-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenethiol, 3-methyl-, potassium salt can be synthesized through the reaction of 3-methylbenzenethiol with potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where the thiol group is deprotonated by the base, forming the potassium salt.
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The process may include the use of continuous reactors and efficient separation techniques to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenethiol, 3-methyl-, potassium salt can undergo oxidation reactions to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate anion acts as a nucleophile. This can lead to the formation of various substituted products.
Reduction: Although less common, the compound can be reduced back to the thiol form under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Oxidation: Disulfides such as 3,3’-dimethyl-2,2’-dithiobisbenzenethiol.
Substitution: Various alkylated or acylated derivatives of 3-methylbenzenethiol.
Scientific Research Applications
Benzenethiol, 3-methyl-, potassium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Employed in studies involving thiol-disulfide exchange reactions, which are important in protein folding and function.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with thiol groups in biological systems.
Industry: Utilized in the production of polymers, resins, and other materials where sulfur-containing compounds are required.
Mechanism of Action
The mechanism by which benzenethiol, 3-methyl-, potassium salt exerts its effects involves the thiolate anion acting as a nucleophile. This allows it to participate in various chemical reactions, such as nucleophilic substitution and thiol-disulfide exchange. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzenemethanethiol, Sodium Salt (1:1) (CAS: 3492-64-6)
- Molecular Formula : C₇H₇S·Na⁺
- Molecular Weight : 147.193 g/mol.
- Structure : Features a benzyl mercaptan group (thiol attached to a methylene bridge) instead of direct ring substitution.
- Key Differences :
- The sodium salt has a higher molecular weight due to the benzyl group.
- Likely less volatile than 3-methylbenzenethiol derivatives due to increased molecular size.
- Sodium counterion may confer different solubility and crystallinity compared to potassium.
3-Methylbenzyl Mercaptan (CAS: 25697-56-7)
- Molecular Formula : C₈H₁₀S.
- Structure : A benzyl mercaptan with a methyl group on the benzene ring.
- Reduced stability in air due to lack of ionic stabilization.
Benzenethiol, 3-methoxy-5-methyl- (CAS: 50667-90-8)
- Molecular Formula : C₈H₁₀OS.
- Molecular Weight : 154.233 g/mol.
- Structure : Contains methoxy (-OCH₃) and methyl (-CH₃) substituents on the benzene ring.
- Key Differences :
- Methoxy group increases electron density on the ring, altering reactivity (e.g., slower oxidation).
- Higher molecular weight and polarity compared to 3-methylbenzenethiol.
o-Isopropylbenzenethiol (CAS: Not explicitly provided)
- Molecular Formula : C₉H₁₂S.
- Structure : Bulky isopropyl group adjacent to the thiol group.
- Key Differences: Steric hindrance reduces adsorption efficiency on surfaces like silver. Lower solubility in water due to nonpolar substituents.
Data Tables
Table 1: Structural and Physical Properties
Table 2: Toxicity and Handling Considerations
Research Findings
- Surface Adsorption : Benzenethiol derivatives chemisorb on silver via sulfur-metal bonds, forming stable thiolate layers. Potassium salts may enhance surface adhesion due to stronger ionic interactions.
- Reactivity : Potassium salts exhibit faster deprotonation kinetics compared to sodium salts in polar solvents, influencing catalytic applications.
- Toxicity : Subchronic exposure to benzenethiol in rats caused dose-dependent liver toxicity (e.g., 50 mg/kg-day led to marked liver changes). Salts may mitigate volatility but retain toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
